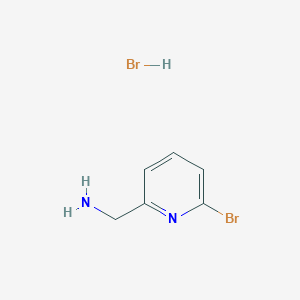![molecular formula C20H17N5O5S2 B2798251 N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 329227-21-6](/img/structure/B2798251.png)
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H17N5O5S2 and its molecular weight is 471.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Staining Applications
Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, are extensively used in cellular biology for DNA staining due to their ability to penetrate cells and bind with high specificity to AT-rich sequences. These compounds serve as models for drug design, especially in understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antitumor Activity
Imidazole derivatives, including benzimidazole and similar structures, have shown promise in antitumor activity. Their utility spans from being lead molecules for new anticancer drugs to possessing various biological properties (Iradyan et al., 2009).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives are significant in the creation of novel optoelectronic materials due to their electroluminescent properties. These compounds are valuable for their applications in organic light-emitting diodes (OLEDs), including high-efficiency and colorimetric sensors (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
The primary target of this compound is the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . These targets play a crucial role in the body’s immune response, particularly in the process of inflammation.
Mode of Action
The compound interacts with its targets by inhibiting the oxidative bursts induced by zymosan. It has been found to inhibit these bursts with an IC50 value of (2.5 ± 0.4 and 3.4 ± 0.3 μg/mL), respectively . Furthermore, it also inhibits nitric oxide with an IC50 (3.6 ± 2.2 μg/mL) from lipopolysaccharide-induced J774.2 macrophages .
Biochemical Pathways
The compound affects the inflammatory response pathway. It significantly downregulates the mRNA expression of inflammatory markers TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalized inflammation . At the same time, it upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
Also, the compound has been found to be non-toxic at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Result of Action
The compound’s action results in the amelioration of inflammation. It has an immunomodulatory effect against generalized inflammatory response with non-toxicity both in vitro and in vivo . It has therapeutic potential for various chronic inflammatory illnesses .
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S2/c1-29-17-11-16(23-20(24-17)30-2)25-32(27,28)13-9-7-12(8-10-13)21-18(26)19-22-14-5-3-4-6-15(14)31-19/h3-11H,1-2H3,(H,21,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAERXUPRSNECJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

(2-methylbut-3-yn-2-yl)amine](/img/structure/B2798169.png)

![4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B2798172.png)
![2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2798173.png)



![3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2798179.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)


![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)

